molecular formula C9H12N4 B1282226 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine CAS No. 60078-77-5

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine

Cat. No. B1282226
CAS RN: 60078-77-5
M. Wt: 176.22 g/mol
InChI Key: SLKYXVMEKLCHRU-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine is a compound that can be derived from benzo[d]imidazole and aliphatic α-amino acids. The structure of benzo[d]imidazole derivatives has been of interest due to their potential applications in various chemical reactions, including their use as organocatalysts in asymmetric synthesis.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives often begins with α-amino acids, which are activated and then reacted with o-phenylenediamine to form the benzo[d]imidazole core. Subsequent modifications, such as N-methylation and Boc group removal, can lead to the formation of primary amines, including those with an ethylamine side chain similar to 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives can be characterized using techniques such as X-ray single-crystal structural analysis. For example, a related compound, 2-(2-aminophenyl) Benz imidazole, has been found to have an orthorhombic crystal system with a co-planar molecular structure, which is stabilized by intermolecular N-H...N hydrogen bonds .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives have been shown to participate in various chemical reactions. They have been used as organocatalysts in asymmetric aldol reactions, achieving moderate to good chemical yields and enantioselectivities . Additionally, nickel complexes bearing benzo[d]imidazole ligands have been synthesized and shown to catalyze ethylene oligomerization when activated by Et2AlCl .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The planarity of the molecules and the presence of hydrogen bonding can affect their solid-state stability and solubility. For instance, the nickel complexes mentioned earlier are stable as solids but tend to decompose in solution . The antimicrobial activity of some benzo[d]imidazole derivatives has also been evaluated, with certain compounds showing activity comparable to standard antibiotics .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium Iodide-Catalyzed Oxidative Aminocarbonylation-Heterocyclization : A novel carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles using N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines in the presence of secondary nucleophilic amines, producing alkynylamide intermediates. This method achieved good to excellent yields under relatively mild conditions, utilizing a simple catalytic system with PdI2 (Veltri et al., 2018).

  • DBU-Promoted Deaminative Thiolation : A catalyst-, metal-, and oxidant-free DBU-promoted deaminative thiolation reaction of 1H-benzo[d]imidazol-2-amines and benzo[d]oxazol-2-amines at room temperature conditions in a one-pot protocol. This represents an environmentally friendly reaction pathway for synthesizing various 2-thio-1H-benzo[d]imidazoles (Zheng et al., 2022).

  • Thiamine Hydrochloride-Catalyzed Synthesis : An environmentally benign method for synthesizing (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives. This four-component reaction involving 2-aminobenzimidazole and aromatic aldehyde, uses an inexpensive and readily available catalyst, thiamine hydrochloride (Chen, Lei, & Hu, 2013).

Biological and Pharmacological Potential

  • Antimicrobial Activity : Synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines evaluated for antibacterial and antifungal activity against clinical isolates of Gram-positive and Gram-negative bacteria. Some compounds exhibited activity comparable to standard Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010).

  • Anti-Inflammatory and Antioxidant Agents : A series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs showed potent anti-inflammatory activity and DPPH scavenging activity, indicating their potential as anti-inflammatory and antioxidant agents (Shankar et al., 2017).

  • Synthesis of Anticancer Agents : Synthesis of benzimidazoles bearing oxadiazole nucleus as anticancer agents. These compounds were screened for their in vitro anticancer activity, with one compound identified as a lead compound showing significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).

  • Green Synthesis of Imidazole Derivatives : An efficient green synthesis approach for novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives, highlighting environmentally friendly, operationally simple methods with high yields (Sadek et al., 2018).

  • Antiviral Potential : A study on the synthesis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates showed that the compound exhibited potent Hepatitis B virus inhibition, suggesting its antiviral potential (Ivachtchenko et al., 2019).

Future Directions

The future directions of research into 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine and similar compounds are promising. Recent progress on drug discovery targeting imidazoline receptors demonstrates the exciting potential of these compounds to elicit neuroprotection and to treat various disorders such as hypertension, metabolic syndrome, and chronic pain .

properties

IUPAC Name

1-(2-aminoethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-5-6-13-8-4-2-1-3-7(8)12-9(13)11/h1-4H,5-6,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKYXVMEKLCHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Kazmina, KS Tikhomirova, IE Tolpygin - Advances in synthesis and …, 2017 - elibrary.ru
Heterocyclic iono (photo) active molecular switches of fluorescent activity are used to visualize cationic and anionic structures with a high degree of selectivity [1, 2]. The alkylation of 2-…
Number of citations: 0 elibrary.ru

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